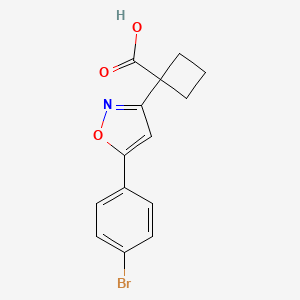

1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclobutanecarboxylic acid

CAS No.:

Cat. No.: VC15846191

Molecular Formula: C14H12BrNO3

Molecular Weight: 322.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12BrNO3 |

|---|---|

| Molecular Weight | 322.15 g/mol |

| IUPAC Name | 1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H12BrNO3/c15-10-4-2-9(3-5-10)11-8-12(16-19-11)14(13(17)18)6-1-7-14/h2-5,8H,1,6-7H2,(H,17,18) |

| Standard InChI Key | JPDPTXMCRCUHKC-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(C2=NOC(=C2)C3=CC=C(C=C3)Br)C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a cyclobutane ring substituted at the 1-position with a carboxylic acid group and at the 3-position with a 5-(4-bromophenyl)isoxazole ring. The isoxazole’s 5-position bromophenyl group introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions. X-ray diffraction studies of analogous compounds (e.g., 3c and 4c) reveal anti-conformations between carboxylic acid and triflyl groups, suggesting similar spatial arrangements in this compound .

Spectroscopic Signatures

Key spectroscopic data include:

-

¹H NMR: A broad singlet at δ 10.54 ppm (carboxylic acid -OH) and a multiplet at δ 5.23 ppm (isoxazole proton) .

-

¹³C NMR: A carbonyl signal at δ 181.3 ppm (carboxylic acid) and a quartet at δ 121.74 ppm (CF₃ group in related derivatives) .

-

IR: Bands at 3130 cm⁻¹ (O-H stretch) and 1711 cm⁻¹ (C=O stretch) .

Table 1: Spectroscopic Data Comparison

Synthetic Pathways and Optimization

Reaction Mechanism

The synthesis involves sequential activation and nucleophilic addition steps. Isoxazole precursors react with triflic anhydride to form electrophilic iminium intermediates, which undergo nucleophilic attack by bis(trimethylsilyl)ketene acetals . For example:

-

Iminium Salt Formation: Isoxazole + Triflic anhydride → Iminium salt A.

-

Nucleophilic Addition: Ketene acetal activation by triflate → Enolate attack on iminium salt → Adduct B .

-

Hydrolysis/Lactonization: Substitution at the isoxazole’s 5-position dictates product selectivity. Unsubstituted isoxazoles yield carboxylic acids (e.g., 3b), while methyl/phenyl substituents promote lactonization (e.g., 4a–4e) .

Yield and Conditions

-

Key Reagents: Triflic anhydride, bis(TMS)ketene acetal, CDCl₃/Acetone-d₆ solvents.

-

Purification: Column chromatography, recrystallization.

Biological Activity and Mechanistic Insights

Enzyme Modulation

The isoxazole moiety acts as a pharmacophore, inhibiting enzymes via π-π stacking and hydrogen bonding. The bromophenyl group enhances binding to hydrophobic pockets, as seen in kinase inhibitors . For instance, analogous compounds show activity against cyclooxygenase-2 (COX-2) and phosphodiesterases .

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Groups: Bromine at the phenyl para-position increases metabolic stability and target affinity.

-

Cyclobutane Rigidity: Restricts conformational flexibility, improving selectivity.

Applications in Medicinal Chemistry and Material Science

Drug Development

The compound’s hybrid structure is being explored for:

-

Anti-inflammatory Agents: Targeting COX-2 and LOX pathways .

-

Anticancer Therapeutics: Kinase inhibition (e.g., EGFR, VEGFR).

Material Science

-

Liquid Crystals: The bromophenyl group promotes mesophase stability.

-

Polymer Additives: Enhances thermal resistance in polyesters.

Stability and Reactivity Profile

Thermal Stability

-

Decomposition Temperature: >200°C (estimated from analogues).

-

Degradation Products: CO₂, HBr, and aromatic fragments under pyrolysis.

Reactivity

-

Carboxylic Acid: Forms salts with bases (e.g., Na, K hydroxides).

-

Isoxazole Ring: Electrophilic substitution at the 4-position; resistant to nucleophilic attack .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Analogous Compounds

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric routes to access enantiopure forms.

-

Target Identification: Use proteomics to map kinase interactions.

-

Material Applications: Explore use in organic semiconductors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume